N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine
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Overview
Description
“N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine” is a complex organic compound that belongs to the class of heterocyclic compounds . It contains multiple ring structures, including thiazole and triazole rings, which are fused together . These types of compounds are of prime importance due to their extensive therapeutic uses .
Synthesis Analysis
The synthesis of such compounds often involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . For example, Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases with ethyl chloroacetate .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, has been a focus of research .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of hydrogen bond accepting and donating characteristics in its core structure could make this compound a precise pharmacophore with a bioactive profile .Scientific Research Applications
Anticancer Activity
Compounds related to N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine, particularly those in the thiazolo[3,2-b][1,2,4]triazole family, have been investigated for their anticancer properties. A study has shown that synthesized compounds in this family display anticancer activity against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. This suggests potential for these compounds in cancer therapy research (Lesyk et al., 2007).
Antimicrobial Evaluation
Another significant area of research for these compounds is in antimicrobial applications. Studies have shown that certain derivatives have been synthesized and tested for their antibacterial and antifungal activities against a variety of microorganisms. This highlights their potential as antimicrobial agents in medical research (Lobo et al., 2010).
Anti-Inflammatory Activity
The anti-inflammatory activity of thiazolo[3,2-b]-1,2,4-triazole derivatives has also been a topic of interest. Research indicates that compounds within this group possess anti-inflammatory properties, which could have implications for treatments in conditions involving inflammation (Tozkoparan et al., 1999).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of these compounds is also noteworthy. Studies have explored various methods of synthesizing thiazolo[3,2-b][1,2,4]triazole derivatives and have conducted detailed structural characterizations, laying the groundwork for further exploration of their applications (Zeng et al., 2018).
Future Directions
Future research on this compound could focus on further exploring its synthetic approaches, understanding its mechanism of action, and investigating its potential applications in various fields, such as drug design and development . It is hoped that this will help researchers in the development of new biologically active entities for the rational design and development of new target-oriented drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of Action
It is known that thiazoles and triazoles can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, triggering various biological responses.
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S2/c1-9-12(21-14-15-8-16-19(9)14)11-7-20-13(18-11)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOATCIRMWENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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